molecular formula C10H11F3N2 B1401967 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine CAS No. 1355247-70-9

2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine

Cat. No.: B1401967
CAS No.: 1355247-70-9
M. Wt: 216.2 g/mol
InChI Key: BQICETOMRWQJSD-UHFFFAOYSA-N
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Description

“2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a pyridine ring, which is a six-membered ring with two nitrogen atoms . The empirical formula of this compound is C10H11F3N2 and its molecular weight is 216.20 .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrolidine ring and a pyridine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The trifluoromethyl group attached to the pyridine ring likely influences the compound’s reactivity and biological activity.

Scientific Research Applications

Synthesis and Coordination Chemistry

  • Synthesis of Ligands and Complex Chemistry : Derivatives of pyridine, including those related to 2-(pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine, have been used in coordination chemistry. They serve as ligands and show potential in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).

Advances in Chemistry and Applications

  • Development in Chemistry and Functional Materials : Recent advancements include the synthesis of multifunctional spin-crossover switches and the incorporation into biomedical sensors. These derivatives are also used in the self-assembly of various functional materials and surface structures, and in catalysis (Halcrow, 2014).

Novel Routes to Derivatives

  • Synthesis of Nicotinic Acid Derivatives : Novel routes have been developed for synthesizing nicotinic acid derivatives from simple fluorinated precursors. These derivatives play a crucial role in the manufacture of certain inhibitors (Kiss, Ferreira, Learmonth, 2008).

Applications in Electroluminescence and OLEDs

  • High Efficiency Electroluminescence : Trifluoromethyl-substituted pyridines have been used in the synthesis of orange-red iridium(III) complexes. These complexes exhibit significant electroluminescence and have applications in organic light-emitting devices (OLEDs) (Su et al., 2021).

Pyrrolidine Synthesis and Applications

  • Pyrrolidine Chemistry and Industrial Applications : Pyrrolidines, including those related to this compound, show biological effects and are used in medicine, dyes, and agrochemicals (Żmigrodzka et al., 2022).

Ring Opening Reactions

  • Formation of Dibenzoxanthenes and Diarylmethanes : Studies have explored the ring-opening reactions of pyrrolidine derivatives leading to the formation of dibenzoxanthenes and diarylmethanes (Gazizov et al., 2015).

Tautomerization and Photochemical Reactions

  • Photoinduced Tautomerization : Investigations into pyridine derivatives have revealed their potential for photoinduced tautomerization, showing various types of photoreactions (Vetokhina et al., 2012).

Regioselective Synthesis and Ligands

  • Optically Active Ligands : Research into the regioselective synthesis of optically active (pyrazolyl)pyridines and their use as chiral N,N-donating ligands has been explored (Kowalczyk, Skarżewski, 2005).

Antibacterial Activity

  • Antibacterial Pyridine Derivatives : Synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives and their evaluation for antibacterial activity have been reported, showing significant activity against various bacteria (Bogdanowicz et al., 2013).

Future Directions

The use of pyrrolidine-containing compounds in drug discovery is a promising area of research . Future studies could focus on the synthesis and characterization of “2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine” and other similar compounds, as well as their potential applications in medicine.

Properties

IUPAC Name

2-pyrrolidin-1-yl-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2/c11-10(12,13)8-4-3-5-14-9(8)15-6-1-2-7-15/h3-5H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQICETOMRWQJSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101249947
Record name 2-(1-Pyrrolidinyl)-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101249947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-70-9
Record name 2-(1-Pyrrolidinyl)-3-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355247-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Pyrrolidinyl)-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101249947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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